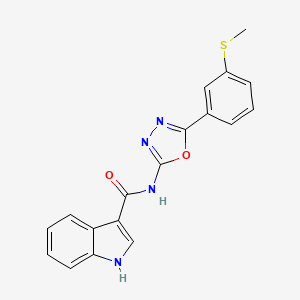![molecular formula C11H14O4 B2730519 2-[3-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1291450-87-7](/img/structure/B2730519.png)
2-[3-(2-Methoxyethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(2-Methoxyethoxy)phenyl]acetic acid” is a colorless to pale yellow liquid . It is also known as 2- (2- (2-Methoxyethoxy)ethoxy)acetic Acid . Its CAS number is 16024-58-1 . It has a molecular formula of C7H14O5 and a molecular weight of 178.18 .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index (n20/D) of 1.446 . It is soluble in chloroform and methanol to a small extent .Applications De Recherche Scientifique
Antimicrobial Properties
2-[3-(2-Methoxyethoxy)phenyl]acetic acid and its derivatives have been explored for their antimicrobial activities. For instance, a study synthesized 1,3,4-thiadiazole derivatives of this compound and evaluated them in vitro for significant activity against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antioxidation Activities
Research has been conducted on the antioxidation activities of similar compounds, such as (3-Hydroxy-4-methoxy phenyl) acetic acid. This study involved synthesizing the compound from isovanillin and rodanine, and assessing its antioxidation properties using the DPPH radical scavenging method (Wenshan Ren, 2004).
Role in Analytical Chemistry
This compound has been utilized in developing methods for estimating mono and diamine oxidase in human serum, indicating its potential application in analytical and diagnostic procedures (G. Leyton, 1981).
Application in Organic Synthesis
In organic synthesis, derivatives of this compound have been used. For example, research involving the synthesis of novel indole-benzimidazole derivatives used related compounds as starting materials (Xin-ying Wang, Liu, Xu, Jiang, & Kang, 2016).
Use in Molecular Structure Studies
Studies on molecular structure, like the analysis of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, have been conducted. These studies focus on the orientation of the acetic acid side chain and its molecular interactions (N. Okabe, Suga, & Kohyama, 1995).
Investigation in Food Chemistry
In the field of food chemistry, the compound's derivatives have been investigated for their role in the Maillard reaction, particularly in the formation of acetic acid from glucose (T. Davidek, Devaud, Robert, & Blank, 2006).
Exploring as Chiral Auxiliary Compound
Research has also explored its use as a chiral auxiliary compound, specifically 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, for its potential in chiral derivatization of amines and alcohols (P. Majewska, 2019).
Antiinflammatory Activity
The compound's derivatives, such as substituted (2-phenoxyphenyl)acetic acids, have been synthesized and their antiinflammatory activities have been assessed, showing considerable activity in specific tests (D. C. Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-methoxyethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-5-6-15-10-4-2-3-9(7-10)8-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOIHOUDNWCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291450-87-7 |
Source


|
| Record name | 2-[3-(2-methoxyethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2730443.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)





![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)
